molecular formula C13H10OS B13789303 5-(Phenylethynyl)thiophene-2-methanol

5-(Phenylethynyl)thiophene-2-methanol

Cat. No.: B13789303
M. Wt: 214.28 g/mol
InChI Key: CHABLRKWLJTUAQ-UHFFFAOYSA-N
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Description

5-(Phenylethynyl)thiophene-2-methanol is an organic compound with the molecular formula C13H10OS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phenylethynyl group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylethynyl)thiophene-2-methanol typically involves the Sonogashira cross-coupling reaction. This reaction couples a phenylacetylene with a halogenated thiophene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylethynyl)thiophene-2-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenylethynyl group can be hydrogenated to form a phenylethyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophilic substitution reactions can be facilitated by using reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 5-(Phenylethynyl)thiophene-2-carbaldehyde.

    Reduction: Formation of 5-(Phenylethyl)thiophene-2-methanol.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

5-(Phenylethynyl)thiophene-2-methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials, such as organic semiconductors and conductive polymers

Mechanism of Action

The mechanism of action of 5-(Phenylethynyl)thiophene-2-methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its structural features may allow it to interact with enzymes or receptors involved in biological processes, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Phenylethyl)thiophene-2-methanol
  • 2-Thiophenemethanol, 5-(2-phenylethynyl)
  • 5-(Phenylethynyl)thiophene-2-carbaldehyde

Uniqueness

5-(Phenylethynyl)thiophene-2-methanol is unique due to the presence of both a phenylethynyl group and a hydroxyl group attached to the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H10OS

Molecular Weight

214.28 g/mol

IUPAC Name

[5-(2-phenylethynyl)thiophen-2-yl]methanol

InChI

InChI=1S/C13H10OS/c14-10-13-9-8-12(15-13)7-6-11-4-2-1-3-5-11/h1-5,8-9,14H,10H2

InChI Key

CHABLRKWLJTUAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(S2)CO

Origin of Product

United States

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